N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound featuring a unique structure that includes a benzo[f][1,4]oxazepine ring system
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-23-11-12-27-20-10-5-16(13-19(20)21(23)24)22-29(25,26)18-8-6-17(7-9-18)28-14-15(2)3/h5-10,13,15,22H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAOCSVIQWOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[f][1,4]oxazepine core, followed by the introduction of the sulfonamide group and the isobutoxy substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide include other benzo[f][1,4]oxazepine derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzo[f][1,4]oxazepine core with the isobutoxybenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 378.45 g/mol. Its structure features a tetrahydrobenzo[f][1,4]oxazepin core fused with a sulfonamide group and an isobutoxy substituent. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 922001-42-1 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxazepine core through cyclization reactions and subsequent modifications to introduce the sulfonamide and isobutoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Properties
Research indicates that compounds with similar structural features can induce differentiation in acute myeloid leukemia (AML) cells. For instance, studies have shown that N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide modulates immune responses by upregulating CD11b expression in certain cell lines. This suggests potential applications in cancer therapy and immunomodulation.
The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes or receptors. The sulfonamide moiety may mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The oxazepine ring system contributes to binding affinity and specificity towards target proteins.
Case Studies and Research Findings
- Differentiation Induction in AML : A study demonstrated that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) can induce differentiation in AML cells. This differentiation is crucial for therapeutic strategies aimed at treating leukemia.
- Immunomodulation : Research highlighted the ability of related compounds to enhance immune responses through modulation of surface markers like CD11b on leukocytes. This property indicates potential for use in immunotherapy.
- Kinase Inhibition : Some derivatives of the oxazepine core have been investigated for their kinase inhibitory activities. These studies suggest that modifications to the core structure can enhance biological efficacy against specific kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of N-(4-ethyl-5-oxo...) and its derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Ethyl-5-oxo...) | Tetrahydrobenzo[f][1,4]oxazepine core | Anticancer activity |
| N-(4-Ethyl-5-methyl...) | Similar oxazepine core | Kinase inhibition |
| N-(4-Ethyl-5-fluoro...) | Fluorinated derivative | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
